Cas no 2402829-31-4 (methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate)
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate Chemical and Physical Properties
Names and Identifiers
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- EN300-7459701
- 2402829-31-4
- methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate
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- Inchi: 1S/C8H13N3O2/c1-13-8(12)7(2-3-9)6-4-10-11-5-6/h4-5,7H,2-3,9H2,1H3,(H,10,11)
- InChI Key: OALRNTZNQHPARF-UHFFFAOYSA-N
- SMILES: O(C)C(C(C1C=NNC=1)CCN)=O
Computed Properties
- Exact Mass: 183.100776666g/mol
- Monoisotopic Mass: 183.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 81Ų
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7459701-0.05g |
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate |
2402829-31-4 | 95.0% | 0.05g |
$780.0 | 2025-03-11 | |
| Enamine | EN300-7459701-0.1g |
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate |
2402829-31-4 | 95.0% | 0.1g |
$817.0 | 2025-03-11 | |
| Enamine | EN300-7459701-0.25g |
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate |
2402829-31-4 | 95.0% | 0.25g |
$855.0 | 2025-03-11 | |
| Enamine | EN300-7459701-0.5g |
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate |
2402829-31-4 | 95.0% | 0.5g |
$891.0 | 2025-03-11 | |
| Enamine | EN300-7459701-1.0g |
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate |
2402829-31-4 | 95.0% | 1.0g |
$928.0 | 2025-03-11 | |
| Enamine | EN300-7459701-2.5g |
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate |
2402829-31-4 | 95.0% | 2.5g |
$1819.0 | 2025-03-11 | |
| Enamine | EN300-7459701-5.0g |
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate |
2402829-31-4 | 95.0% | 5.0g |
$2692.0 | 2025-03-11 | |
| Enamine | EN300-7459701-10.0g |
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate |
2402829-31-4 | 95.0% | 10.0g |
$3992.0 | 2025-03-11 |
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate
Research Briefing on Methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate (CAS: 2402829-31-4) in Chemical Biology and Pharmaceutical Applications
Methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate (CAS: 2402829-31-4) is a novel chemical entity that has recently gained attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyrazole and amino acid ester functionalities, has shown promising potential in various therapeutic applications, including oncology, neurology, and infectious diseases. The purpose of this research briefing is to provide an up-to-date overview of the latest studies and developments related to this compound, highlighting its synthesis, biological activities, and potential clinical applications.
Recent studies have focused on the synthesis and optimization of methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate, aiming to improve its yield and purity for pharmaceutical use. Advanced synthetic routes, including multi-step organic reactions and catalytic processes, have been explored to achieve scalable production. Researchers have also investigated the compound's mechanism of action, revealing its ability to modulate key biological pathways, such as kinase inhibition and receptor binding, which are critical in disease progression.
In oncology, methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate has demonstrated significant anti-proliferative effects against various cancer cell lines, including breast, lung, and colorectal cancers. Preclinical studies have shown that the compound induces apoptosis and inhibits tumor growth by targeting specific signaling molecules. These findings suggest its potential as a lead compound for the development of new anticancer therapies.
Beyond oncology, this compound has also been explored for its neuroprotective properties. In vitro and in vivo studies have indicated that methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate can mitigate oxidative stress and inflammation in neuronal cells, offering potential therapeutic benefits for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Additionally, its antimicrobial activity against drug-resistant pathogens has sparked interest in its use as a novel antibiotic agent.
Despite these promising findings, challenges remain in the development of methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate as a therapeutic agent. Issues such as bioavailability, pharmacokinetics, and potential toxicity need to be addressed through further research. Ongoing studies are focusing on structural modifications and formulation strategies to enhance its drug-like properties and minimize adverse effects.
In conclusion, methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate (CAS: 2402829-31-4) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its diverse biological activities and potential therapeutic applications make it a valuable candidate for further investigation. Future research should prioritize translational studies to bridge the gap between laboratory findings and clinical applications, ultimately paving the way for its use in human medicine.
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